molecular formula C8H6BrClO2 B6333423 3-Bromo-4-chloro-5-methylbenzoic acid CAS No. 688021-30-9

3-Bromo-4-chloro-5-methylbenzoic acid

Cat. No.: B6333423
CAS No.: 688021-30-9
M. Wt: 249.49 g/mol
InChI Key: OELFGMMFLSYNMM-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoic acid, featuring bromine, chlorine, and methyl substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-4-chloro-5-methylbenzoic acid are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-5-methylbenzoic acid typically involves the bromination and chlorination of 5-methylbenzoic acid. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-4-chloro-5-methylbenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylbenzoic acid: Similar structure but lacks the chlorine atom.

    4-Chloro-3-methylbenzoic acid: Similar structure but lacks the bromine atom.

    3-Bromo-4-chlorobenzoic acid: Similar structure but lacks the methyl group.

Uniqueness

3-Bromo-4-chloro-5-methylbenzoic acid is unique due to the presence of both bromine and chlorine atoms along with a methyl group on the benzene ring. This combination of substituents provides distinct reactivity and properties, making it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

3-bromo-4-chloro-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELFGMMFLSYNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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